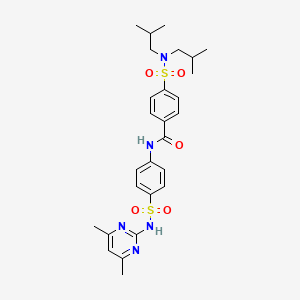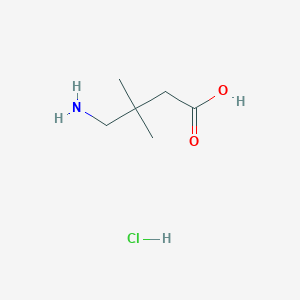
N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic compound of interest in various scientific fields due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step reactions starting with the preparation of the 1,3,4-oxadiazole ring. The synthesis begins with the formation of the oxadiazole ring via cyclization of appropriate hydrazides and carboxylic acids in the presence of dehydrating agents like phosphorous oxychloride. Subsequent steps involve the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide. Further steps may involve the coupling with piperidine derivatives under basic conditions, followed by the sulfonamide formation through reaction with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: : On an industrial scale, the synthesis would likely employ batch processes, optimizing reaction conditions for temperature, pressure, and catalyst choice to maximize yield and purity while minimizing byproducts. Continuous flow reactors could also be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation: : It may be susceptible to oxidation at specific positions, particularly at the sulfonamide group under strong oxidizing conditions.
Reduction: : The oxadiazole ring and trifluoromethyl group are relatively stable, but the piperidine ring may be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: : Aromatic substitution reactions may occur on the benzene ring, particularly nucleophilic substitutions at the sulfonamide position.
Common Reagents and Conditions
Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation can be facilitated by reagents like bromine or chlorine, followed by substitution using nucleophiles like amines or thiols.
Major Products: : Products vary depending on the reaction type but may include oxidized or reduced derivatives, substituted benzene rings, and transformed sulfonamide groups.
Scientific Research Applications
The compound finds applications in:
Chemistry: : As a reagent in synthetic organic chemistry due to its reactive functional groups.
Biology: : Potential use as a molecular probe due to its unique structural motifs.
Medicine: : Investigated for pharmacological properties like enzyme inhibition or receptor binding due to its bioactive components.
Industry: : Possible use in the development of new materials, coatings, or polymers because of the stability conferred by the trifluoromethyl group.
Mechanism of Action
Mechanism: : The compound's effects stem from its ability to interact with specific biological targets, often involving hydrogen bonding, hydrophobic interactions, or covalent modifications. The oxadiazole ring and trifluoromethyl group may enhance binding affinity and specificity to target molecules.
Molecular Targets and Pathways: : Targets could include enzymes such as kinases, receptors like G-protein-coupled receptors, or nucleic acids, altering signal transduction pathways or gene expression.
Comparison with Similar Compounds
Comparison: : Compared to other sulfonamide or oxadiazole compounds, N,N-dimethyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide stands out due to the combined presence of these groups, which may enhance its potency, stability, and specificity in various applications.
Similar Compounds
N-(2,4,6-trimethylphenyl)-N'-phenylurea (Fenuron)
4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
Piperidine derivatives with trifluoromethyl groups.
This elaborate exploration encapsulates the essential details of this compound, highlighting its synthetic pathways, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-23(2)29(26,27)13-5-3-12(4-6-13)15(25)24-9-7-11(8-10-24)14-21-22-16(28-14)17(18,19)20/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFIEFDBOVINOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)
![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![8-(4-ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)
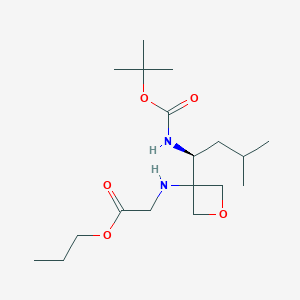
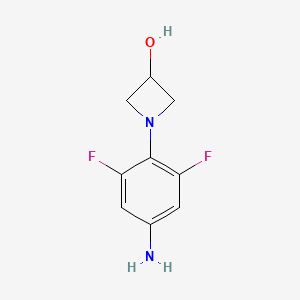
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2535627.png)
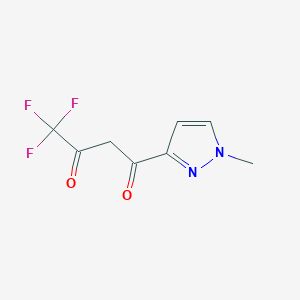
![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)
